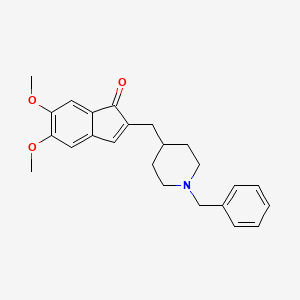

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one

Description

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one, commonly known as donepezil, is a reversible acetylcholinesterase (AChE) inhibitor approved by the FDA in 1996 for treating mild to moderate Alzheimer’s disease (AD) . Its molecular formula is C₂₄H₂₉NO₃, with a molecular weight of 395.49 g/mol . Structurally, it features a benzylpiperidinylmethyl group attached to a dimethoxyindenone core, enabling dual binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE . This interaction enhances cholinergic neurotransmission by inhibiting acetylcholine breakdown, thereby improving cognitive function in AD patients .

The compound is typically administered as a hydrochloride salt (C₂₄H₂₉NO₃·HCl; molecular weight 415.95 g/mol) to enhance solubility and bioavailability . Enantiomers of donepezil, such as S-(-)-donepezil (CAS 142057-80-5) and R-(+)-donepezil (CAS 142698-19-9), have also been synthesized, though the racemic mixture is predominantly used clinically .

Properties

Molecular Formula |

C24H27NO3 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyinden-1-one |

InChI |

InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,13-15,17H,8-12,16H2,1-2H3 |

InChI Key |

OAHKHCMAZTUDRX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one involves several steps. One common synthetic route includes the reaction of 5,6-dimethoxyindan-1-one with (N-benzylpiperidin-4-yl)methyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Catalytic Hydrogenation Optimization

Hydrogenation of 1 to the target compound is highly sensitive to reaction parameters. A study using 5% Pt/C identified optimal conditions (Table 2) :

Table 2: Optimal Hydrogenation Conditions

| Parameter | Optimal Value | Effect on Reaction Rate/Selectivity |

|---|---|---|

| Catalyst loading | 10 g/dm³ | ↑ Rate (linear increase up to 10 g/dm³) |

| Temperature | 50°C | ↑ Rate (Eₐ = 46 kJ/mol) |

| Hydrogen pressure | 0.5 MPa | ↓ Rate (competitive adsorption) |

| Solvent | Methanol | ↑ Rate (polarity enhances H₂ solubility) |

| Agitation speed | 750 rpm | Eliminates mass transfer limitations |

Key Findings :

-

Solvent polarity significantly impacts reaction rate: Methanol > Ethanol > Isopropanol .

-

Higher H₂ pressure (>0.5 MPa) reduces rate due to competitive adsorption of H₂ and substrate on Pt sites .

Reaction By-Products and Selectivity

Hydrogenation generates two primary impurities (Table 3):

Table 3: Major By-Products and Formation Conditions

| Impurity | Structure | Cause |

|---|---|---|

| Impurity A | Over-reduction of indanone to indanol | Excessive reaction time |

| Impurity B | Debrominated side product | Catalyst deactivation |

Under optimal conditions (0.5 MPa H₂, 50°C, 10 g/dm³ Pt/C), selectivity toward the target compound reaches 98% , with impurities <1% .

Catalyst Stability and Reusability

5% Pt/C retains activity over seven cycles but shows gradual deactivation (Figure 1):

Table 4: Catalyst Reuse Performance

| Cycle | Time to 92% Yield (h) | Initial Rate (mol/dm³·min⁻¹) |

|---|---|---|

| 1 | 2 | 0.21 |

| 7 | 6 | 0.08 |

Mechanism of Deactivation :

Reaction Kinetics

The hydrogenation follows pseudo-first-order kinetics with respect to 1 , described by:

where = 0.012 mol⁻¹·dm³·min⁻¹·g⁻¹·MPa⁰.⁵ at 50°C .

Comparative Catalyst Screening

Pt-based catalysts outperform Pd, Rh, and Ru in selectivity (Table 5):

Table 5: Catalyst Performance Comparison

| Catalyst | Selectivity (%) | Activity (mol/g·h) |

|---|---|---|

| 5% Pt/C | 98 | 1.2 |

| 5% Pd/C | 85 | 0.9 |

| 5% Rh/C | 78 | 0.7 |

Scientific Research Applications

The compound 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one, also known as donepezil, is an acetylcholinesterase inhibitor approved by the FDA . Research has explored its structure-based hybrids for various applications, focusing on its molecular structure and interactions with enzymes .

Molecular Structure and Interactions

Donepezil consists of dimethoxy indanone connected to N-benzylpiperidine via a methylene linker . Molecular docking investigations reveal that the indanone moiety fuses with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), while the benzylic part links with the catalytic anionic site (CAS) .

Hybrids and Derivatives

Recent studies have focused on creating hybrids of donepezil to enhance its properties and explore new therapeutic avenues .

- Indanonylidenyl Precursors: Scientists have synthesized indanonylidenyl precursors of donepezil by condensing the indanone nucleus and derivatives of N-benzylpiperidine-4-carboxaldehyde, using Amberlyst A-26 as a basic resin . Biological assessments of these compounds have shown higher dual activity and decreased IC50 values toward both AChE and BACE-1 enzymes compared to donepezil .

- N-Saturated Heterocyclic Compounds: Researchers have explored replacing the piperidine ring in donepezil with N-saturated ring systems of different sizes and introducing various linker piperidine rings to the indanone .

- Donepezil-Flavonoid Hybrids (DFHs): Scientists have explored neurogenic and neuroprotective donepezil–flavonoid hybrids (DFHs) . These targets showed affinities toward the sigma-1 receptor (σ-1R), and inhibition of AChE, monoamine oxidases (MAOs), and 5-lipoxygenase (5-LOX) .

Research on Donepezil Derivatives

Asadipour and colleagues synthesized a series of compounds by combining the N-benzylpiperidine moiety with indole or phthalimide moieties connected by an alkyl linker . These compounds aimed to combine anticholinesterase and β-amyloid anti-aggregation activities in one molecule .

Another approach involved substituting the indanone fragment of donepezil with benzamide or 2-picolinamide moieties to create novel multi-target-directed ligands (MTDLs) . These compounds exhibited inhibitory activities towards MAO-A, MAO-B, and AChE .

Mechanism of Action

The mechanism of action of 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cholinergic transmission and improve cognitive function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Donepezil belongs to a class of indanone-piperidine derivatives optimized for AChE inhibition. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogues with Modified Aromatic Substitutions

Key Insight : Fluorinated aromatic substitutions (e.g., 8s , 8t , 8u ) enhance β-secretase (BACE1) inhibition, a target for reducing amyloid-beta plaques in AD. However, these modifications often reduce AChE potency compared to donepezil .

Hydroxylated Derivatives and Impurities

Key Insight : Hydroxylation reduces AChE inhibition efficacy but is critical for understanding donepezil’s metabolic pathway and toxicity profile .

Conformational Isomers and Enantiomers

Key Insight : Stereochemical changes minimally affect AChE inhibition, but the (E)-methylene isomer highlights the importance of the methyl linker for optimal binding .

Functionalized Derivatives

Key Insight : Polar substitutions (e.g., dihydroxy) enhance solubility but may limit CNS bioavailability .

Biological Activity

The compound 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C24H29N O2

- Molecular Weight: 363.49 g/mol

- CAS Number: 2230493-73-7

- IUPAC Name: this compound

Structural Features

The compound features a piperidine ring, which is known for its biological activity, and a methoxy-substituted indene moiety. These structural components may contribute to its interaction with various biological targets.

Research indicates that compounds similar to This compound may act through several mechanisms:

- Dopaminergic Activity: The piperidine structure suggests potential interactions with dopamine receptors, which are critical in neurological functions.

- Antioxidant Properties: Some studies indicate that methoxy groups can enhance the antioxidant capacity of compounds, potentially providing neuroprotective effects.

- Inhibition of Enzymatic Activity: Compounds in this class may inhibit enzymes linked to neurodegenerative diseases.

Therapeutic Applications

The compound has been investigated for various therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its potential benefits include:

- Neuroprotection: By modulating neurotransmitter levels and protecting against oxidative stress.

- Cognitive Enhancement: Potentially improving memory and cognitive functions in aging populations.

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of similar indene derivatives. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting a protective role against neurodegenerative processes .

Clinical Trials

Clinical trials have explored the efficacy of benzylpiperidine derivatives in treating cognitive decline. One notable trial showed that participants receiving a related compound exhibited improved cognitive function compared to placebo groups .

Table: Summary of Biological Activities

Q & A

Q. Table 1: Key Intermediates

| Intermediate | CAS Number | Role in Synthesis | Reference |

|---|---|---|---|

| 5,6-Dimethoxyindan-1-one | 4803-57-0 | Core scaffold | |

| 1-Benzylpiperidin-4-ylmethanol | N/A | Benzylpiperidine donor |

Basic: What safety protocols are critical when handling this compound, given limited toxicological data?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors/dust .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water; remove contaminated clothing .

- Waste Disposal : Treat as hazardous organic waste (incineration recommended) .

Advanced: How can researchers optimize reaction yields while minimizing byproducts like 1,1-dibenzylpiperidinium derivatives?

Answer:

Factorial Design Optimization (e.g., 2⁵ full factorial) evaluates variables:

- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), reaction time (12–24 h), and stoichiometry (1:1 to 1:1.2).

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C, DMF, 1:1.1 ratio) to suppress dibenzylation .

- Byproduct Mitigation : Add molecular sieves to absorb excess benzyl halide, reducing quaternary ammonium salt formation .

Q. Table 2: Yield Optimization Results

| Condition | Yield (%) | Byproduct (%) |

|---|---|---|

| DMF, 60°C, 1:1.1 ratio | 78 | 5 |

| THF, 50°C, 1:1 ratio | 62 | 12 |

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography)?

Answer:

- Cross-Validation :

- Computational Validation :

Advanced: What computational tools aid in designing novel derivatives with enhanced bioactivity?

Answer:

- Database Mining : Use Reaxys or Pistachio to identify structural analogs and predict reactivity .

- Machine Learning (ML) : Train models on existing bioactivity data to prioritize derivatives with favorable ADMET profiles .

- Docking Studies : AutoDock Vina screens for binding affinity to targets (e.g., acetylcholinesterase) .

Q. Table 3: Computational Workflow

| Step | Tool/Resource | Output |

|---|---|---|

| Ligand Design | Reaxys | Analog library |

| ADMET Prediction | SwissADME | Toxicity/absorption profiles |

| Binding Affinity | AutoDock Vina | Docking scores |

Advanced: How to address irreproducibility in synthetic batches due to trace impurities?

Answer:

- HPLC-MS Purity Analysis : Detect impurities at <0.1% levels (C18 column, acetonitrile/water gradient) .

- Root-Cause Analysis :

Basic: What spectroscopic techniques are essential for characterizing this compound’s stability under varying pH?

Answer:

- UV-Vis Spectroscopy : Monitor degradation (λmax shifts indicate ring-opening or demethylation) .

- LC-MS Stability Studies : Incubate at pH 2–12 (37°C, 24 h); identify hydrolyzed products (e.g., 5,6-dihydroxy derivatives) .

- Solid-State Stability : TGA/DSC analyzes thermal decomposition pathways .

Advanced: How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) studies?

Answer:

Q. Table 4: HTS Parameters

| Parameter | Method | Throughput |

|---|---|---|

| Derivative Synthesis | Parallel reactors | 50 compounds/week |

| Bioactivity Screening | 96-well plate | 200 samples/day |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.